tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate
CAS No.: 1131594-80-3
Cat. No.: VC0152907
Molecular Formula: C14H27N3O2
Molecular Weight: 269.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1131594-80-3 |
|---|---|
| Molecular Formula | C14H27N3O2 |
| Molecular Weight | 269.389 |
| IUPAC Name | tert-butyl N-[(1-piperidin-3-ylazetidin-3-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-7-11-9-17(10-11)12-5-4-6-15-8-12/h11-12,15H,4-10H2,1-3H3,(H,16,18) |
| Standard InChI Key | INADAXASGPTAFL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1CN(C1)C2CCCNC2 |
Introduction
tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate is a synthetic organic compound that features a tert-butyl carbamate functional group attached to a piperidine and azetidine moiety. This compound is structurally significant due to its potential applications in medicinal chemistry, particularly as a building block for drug discovery and development.
Key Attributes:
| Property | Description |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.34 g/mol |
| Functional Groups | Carbamate, Piperidine, Azetidine |
| Solubility | Likely soluble in organic solvents like DMSO or methanol |
| Stability | Stable under standard storage conditions; sensitive to strong acids/bases |
Synthesis Pathways
The synthesis of tert-butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate typically involves:
-
Formation of the azetidine core: This can be achieved through cyclization reactions involving amines and halogenated precursors.
-
Attachment of the piperidine ring: The piperidine moiety is introduced via nucleophilic substitution or reductive amination.
-
Introduction of the tert-butyl carbamate group: This step usually involves reaction with tert-butyl chloroformate in the presence of a base.
Applications in Medicinal Chemistry
tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate serves as an intermediate in the synthesis of bioactive molecules. Its structural features make it suitable for:
-
Drug design: The azetidine and piperidine rings are common motifs in drugs targeting central nervous system disorders and infectious diseases.
-
Prodrug development: The carbamate group can act as a protective group, enhancing drug delivery and stability.
Biological Activity
While specific data on this compound's biological activity is limited, derivatives containing similar structural motifs have been studied for:
-
G-protein coupled receptor (GPCR) modulation: Piperidine-containing compounds often interact with GPCRs, influencing various physiological processes .
-
Antimicrobial properties: Azetidine derivatives have shown potential as antibiotics due to their ability to disrupt bacterial cell walls .
-
Enzyme inhibition: Carbamate groups are known to inhibit enzymes like acetylcholinesterase by forming covalent bonds with active site residues.
Analytical Characterization
To confirm the identity and purity of tert-butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate, the following techniques are employed:
-
Nuclear Magnetic Resonance (NMR):
-
-NMR: Provides insights into proton environments within the molecule.
-
-NMR: Confirms the presence of carbon atoms in characteristic functional groups.
-
-
Mass Spectrometry (MS):
-
Molecular ion peak at 240 m/z confirms the molecular weight.
-
-
Infrared Spectroscopy (IR):
-
Peaks corresponding to carbamate () stretching vibrations around 1700 cm.
-
-
High Performance Liquid Chromatography (HPLC):
-
Ensures purity and quantifies the compound in mixtures.
-
Safety and Handling
tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate should be handled with care:
-
Use personal protective equipment (PPE), including gloves and goggles.
-
Store in a cool, dry place away from oxidizing agents.
Potential Hazards:
| Hazard Type | Description |
|---|---|
| Toxicity | Low acute toxicity; avoid inhalation or ingestion |
| Reactivity | Stable under normal conditions; avoid exposure to strong acids or bases |
Future Research Directions
The versatility of tert-butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate makes it an attractive candidate for further exploration:
-
Structure–Activity Relationship (SAR) Studies: Modifications at the piperidine or azetidine rings could enhance biological activity.
-
Pharmacokinetics Investigations: Understanding absorption, distribution, metabolism, and excretion (ADME) properties will aid drug development.
-
Combinatorial Chemistry: Its use as a scaffold for generating compound libraries targeting diverse biological pathways.
This comprehensive analysis highlights the chemical significance and potential applications of tert-butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate in scientific research and drug discovery efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume